2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
2,6-Difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a heterocyclic benzamide derivative characterized by a central thiazole ring substituted with a 4-phenoxyphenyl group at the 4-position and a 2,6-difluorobenzamide moiety at the 2-position. Its molecular formula is C₂₂H₁₅F₂N₃O₂S, with a molecular weight of 423.43 g/mol. The compound’s structure combines fluorinated aromatic systems with a thiazole core, a design frequently employed in medicinal chemistry to enhance metabolic stability, bioavailability, and target binding .
Properties
IUPAC Name |
2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2O2S/c23-17-7-4-8-18(24)20(17)21(27)26-22-25-19(13-29-22)14-9-11-16(12-10-14)28-15-5-2-1-3-6-15/h1-13H,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHCIEVLNODFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Coupling Reactions: The thiazole intermediate is then coupled with 4-phenoxyphenylboronic acid using Suzuki-Miyaura cross-coupling reaction conditions, which typically involve a palladium catalyst and a base in an organic solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The difluoro groups on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under appropriate conditions, potentially altering the electronic properties of the compound.
Coupling Reactions: The phenoxyphenyl group can be further functionalized through additional coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in various steps to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the difluoro groups can lead to a variety of substituted benzamides, while oxidation of the thiazole ring can yield sulfoxides or sulfones.
Scientific Research Applications
2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving thiazole-containing compounds.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Core Heterocycle Modifications
- Thiazole vs. Pyrazole/Pyrazine: The target compound’s thiazole core (containing sulfur and nitrogen) contrasts with pyrazole (two adjacent nitrogens) in GSK-5503A/7975A and pyrazine in RO2957. Thiazoles are known for their electron-rich nature, enhancing π-π stacking interactions in receptor binding. Pyrazoles, however, offer hydrogen-bonding capabilities via NH groups, which may explain GSK compounds’ CRAC channel blockade . RO2959’s pyrazine-thiazole hybrid likely improves solubility and membrane permeability due to increased polarity .
- Benzimidazole in the analog (CAS 1443114-16-6) adds rigidity and planar aromaticity, which could alter binding kinetics compared to the phenoxyphenyl group . Trifluoromethyl in GSK-7975A enhances metabolic stability and electronegativity, critical for sustained CRAC inhibition .
Functional Group Analysis
2,6-Difluorobenzamide Motif :
A conserved feature across analogs, this moiety contributes to:- Phenoxy vs. Hydroxy Substituents: The phenoxy group in the target compound may reduce polarity compared to GSK-7975A’s hydroxyl group, affecting solubility and blood-brain barrier penetration.
Biological Activity
2,6-Difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may influence its interaction with biological targets, making it a candidate for further research in therapeutic applications.
Chemical Structure
The compound can be characterized by its IUPAC name and molecular formula. The presence of fluorine atoms and the thiazole ring suggests potential for diverse biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H15F2N3O2S |
| Molecular Weight | 367.39 g/mol |
The biological activity of this compound is hypothesized to involve interactions with specific proteins or enzymes. The thiazole moiety may facilitate binding to targets involved in cancer pathways, potentially inhibiting cell proliferation and promoting apoptosis.
Anti-Cancer Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit anti-cancer properties through various mechanisms. For instance, compounds targeting the epidermal growth factor receptor (EGFR) and HER-2 have shown promise in inhibiting breast cancer cell lines (MCF-7 and SK-BR-3) with minimal effects on normal cells .
The specific compound under review has not been extensively tested in clinical settings; however, its structural similarities to known inhibitors suggest potential efficacy against similar targets.
Cytotoxicity Assays
In vitro assays such as CCK-8 and 3D cell viability tests are essential for evaluating the cytotoxic effects of the compound. These assays measure the ability of the compound to inhibit cell growth in cancerous versus non-cancerous cells.
Case Studies
- Case Study on Thiazole Derivatives : A study exploring various thiazole derivatives demonstrated that modifications to the thiazole ring significantly impacted their anti-proliferative activity against cancer cell lines. The introduction of electron-withdrawing groups like fluorine enhanced potency against certain tumors .
- Mechanistic Insights from Related Compounds : Research on similar benzamide derivatives has revealed that these compounds can induce apoptosis through ROS (reactive oxygen species) generation and cytochrome c release in cancer cells. Such mechanisms could be relevant for understanding how this compound might function .
Q & A
Q. Table 1: Key Characterization Data
| Technique | Observations | Reference |
|---|---|---|
| ¹H NMR | δ 8.2 (s, 1H, thiazole-H), δ 7.6–7.8 (m, aromatic-H) | |
| MS (ESI+) | m/z 345.36 [M+H]⁺ | |
| HPLC Purity | >98% (C18 column, acetonitrile/water) |
Q. Table 2: Biological Activity Comparison
| Derivative | Target | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Parent Compound | PI3Kα | 1.2 | High selectivity over PI3Kγ |
| 2,6-Dichloro Analog | PI3Kα | 2.8 | Reduced solubility |
| Trifluoromethyl Derivative | PI3Kα | 0.7 | Enhanced hydrophobic binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
